2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-5-fluorophenyl)acetamide
Description
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-5-fluorophenyl)acetamide is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core. This structure is substituted at position 3 with a butyl group and at position 2 with a sulfanyl-linked acetamide moiety bearing a 2-chloro-5-fluorophenyl group. Thienopyrimidines are a well-studied class of compounds with diverse biological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-chloro-5-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2S2/c1-2-3-7-23-17(25)16-13(6-8-26-16)22-18(23)27-10-15(24)21-14-9-11(20)4-5-12(14)19/h4-6,8-9H,2-3,7,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRGZWJJQMYOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-chloro-5-fluorophenyl)acetamide is a synthetic derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core with a butyl group and a chloro-fluorophenyl acetamide moiety. Its structural complexity allows for diverse interactions with biological systems.
Anticancer Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action : The anticancer activity is primarily attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression. This is often mediated through the modulation of key signaling pathways such as the MAPK/ERK pathway and the PI3K/AKT pathway.
-
Case Studies :
- A study evaluating a related thieno[3,2-d]pyrimidine derivative demonstrated an IC50 value of 5 µM against MCF-7 breast cancer cells, indicating potent cytotoxicity .
- Another investigation highlighted that compounds with similar structural features inhibited tumor growth in xenograft models, showcasing their potential for in vivo applications .
Anti-inflammatory Activity
Compounds derived from thieno[3,2-d]pyrimidines have also shown promise as anti-inflammatory agents.
- Mechanism of Action : The anti-inflammatory effects are believed to be mediated by the inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which play critical roles in the inflammatory response.
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Research Findings :
- In vitro assays revealed that these compounds could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages .
- A comparative study showed that the compound exhibited a greater inhibitory effect on COX-2 than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Data Tables
| Biological Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 5 | |
| Anti-inflammatory | COX-2 | 10 | |
| Cytotoxicity | HCT116 | 8 |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and its biological targets. These studies typically reveal:
- Binding Affinity : High binding affinity for COX-2 and various cancer-related kinases.
- Hydrogen Bonding : Key hydrogen bonds with amino acid residues critical for enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on structural analogs, emphasizing substituent variations and their hypothesized pharmacological implications.
Key Structural Analog: 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
This compound () shares the thieno[3,2-d]pyrimidin-4-one core but differs in substituents:
- Pyrimidine Ring Substituent : A 4-chlorophenyl group replaces the butyl group at position 3.
- Acetamide Substituent : A 2-trifluoromethylphenyl group replaces the 2-chloro-5-fluorophenyl group.
Hypothesized Pharmacological Differences :
- Lipophilicity : The butyl group in the target compound may enhance membrane permeability compared to the chlorophenyl group in the ECHEMI analog, which introduces polarity .
- Steric Effects : The bulkier 4-chlorophenyl substituent in the ECHEMI compound may hinder binding to certain enzymatic pockets compared to the smaller butyl group.
Broader Context: Pyrido vs. Thienopyrimidine Cores
sulfur).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
